
Telenzepine dihydrochloride
Vue d'ensemble
Description
La telenzépine dihydrochlorure est un composé de thiénobenzodiazépine qui agit comme un antagoniste sélectif des récepteurs muscariniques M1. Elle est principalement utilisée dans le traitement des ulcères peptiques en raison de sa capacité à inhiber la sécrétion d'acide gastrique . Le composé est connu pour sa forte affinité et sa sélectivité pour les récepteurs muscariniques M1, ce qui en fait un puissant agent antimuscarinique .
Applications De Recherche Scientifique
Scientific Research Applications
Telenzepine dihydrochloride has a wide range of applications across various fields:
Chemistry
- Model Compound : Used to study muscarinic receptor interactions and antimuscarinic activity.
- Reference Standard : Serves as a benchmark in pharmacological studies for comparing other compounds.
Biology
- Neurotransmission Research : Investigated for its role in neurotransmission pathways, particularly concerning cholinergic signaling.
- Receptor Signaling : Provides insights into the specific functions of M1 receptors in different tissues.
Medicine
- Gastrointestinal Disorders : Explored for therapeutic effects on conditions like peptic ulcers due to its potent gastric acid secretion inhibition.
- Neurological Applications : Recent studies suggest potential benefits in alleviating motor deficits associated with Parkinson's disease by modulating cholinergic activity.
Industry
- Drug Development : Utilized in the development of new antimuscarinic drugs, leveraging its selectivity for M1 receptors.
Comparative Analysis with Other Antagonists
Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:
Compound | K_i (nM) | Selectivity |
---|---|---|
Telenzepine | 0.94 | High for M1 |
Pirenzepine | ~25 | Moderate for M1 |
Atropine | Variable | Non-selective |
Scopolamine | Variable | Non-selective |
This table illustrates Telenzepine's superior selectivity compared to other compounds, making it particularly useful in clinical applications .
Inhibition of Gastric Acid Secretion
Telenzepine has been shown to effectively inhibit gastric acid secretion in clinical trials. A double-blind placebo-controlled study demonstrated dose-dependent inhibition:
Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |
---|---|---|
Placebo | 58 ± 6 | - |
2 | 31 ± 5 | 48 |
3 | 23 ± 5 | 61 |
5 | 21 ± 4 | 64 |
Pirenzepine | 37 ± 8 | 37 |
The results indicate that Telenzepine provides a more potent inhibition of gastric acid secretion compared to Pirenzepine .
Study on Motor Deficits in Parkinson's Disease
In an experimental model using mice with induced lesions, Telenzepine administration led to significant improvements in motor function. The antagonistic effects on M1 receptors were crucial for these outcomes, suggesting potential therapeutic applications for Parkinson's disease.
Gastric Acid Secretion Study
A clinical trial involving healthy male subjects found that Telenzepine significantly inhibited gastric acid secretion compared to placebo and Pirenzepine, supporting its use as a targeted treatment for peptic ulcers .
Mécanisme D'action
Target of Action
Telenzepine dihydrochloride is a selective and orally active muscarinic M1 receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Mode of Action
This compound binds to the muscarinic acetylcholine receptor with high affinity . This binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By blocking these signals, this compound can reduce the amplitude of extracellular slow excitatory postsynaptic potentials .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor pathway. By acting as an antagonist, it inhibits the action of acetylcholine on muscarinic receptors, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract.
Result of Action
The primary result of this compound’s action is the inhibition of gastric acid secretion . This makes it useful in the treatment of peptic ulcers .
Action Environment
The action of this compound can be influenced by the acidity of the environment. For instance, it has been found that the compound can undergo an unexpected scaffold rearrangement under highly acidic conditions .
Analyse Biochimique
Biochemical Properties
Telenzepine dihydrochloride binds to muscarinic receptors, specifically the M1 subtype, with a high affinity . The binding of this compound to these receptors effectively blocks synaptic transmission promoted by muscarinic or M1 receptor agonists .
Cellular Effects
This compound has been shown to inhibit gastric acid secretion . This effect is due to its antagonistic action on the M1 muscarinic receptors, which are found in the gastric glands .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M1 receptors, thereby blocking the action of acetylcholine, a neurotransmitter . This results in the inhibition of gastric acid secretion .
Temporal Effects in Laboratory Settings
This compound is atropisomeric, meaning the molecule has a stereogenic C–N-axis . In neutral aqueous solution, it displays a half-life for racemization of the order of 1000 years .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la telenzépine dihydrochlorure implique plusieurs étapes, commençant par la formation du noyau de thiénobenzodiazépine. Les étapes clés comprennent :
Formation du cycle thiéno : La synthèse commence par la formation du cycle thiéno par une réaction de cyclisation.
Formation de la benzodiazépine : Le cycle thiéno est ensuite fusionné avec une structure de benzodiazépine.
Acétylation : Le composé résultant subit une acétylation avec la 4-méthylpipérazine pour former le produit final.
Méthodes de production industrielle : La production industrielle de telenzépine dihydrochlorure suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des paramètres clés tels que la température, la pression et le choix du solvant sont soigneusement contrôlés pour obtenir le produit souhaité .
Types de réactions :
Oxydation : La telenzépine dihydrochlorure peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans le cycle thiéno.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans la structure de la benzodiazépine.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les halogénures.
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools et amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La telenzépine dihydrochlorure a une large gamme d'applications en recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les interactions des récepteurs muscariniques et l'activité antimuscarinique.
Biologie : Employée dans la recherche sur la neurotransmission et les voies de signalisation des récepteurs.
Médecine : Investigée pour ses effets thérapeutiques potentiels dans le traitement des troubles gastro-intestinaux et son rôle dans la modulation de la sécrétion d'acide gastrique.
Industrie : Utilisée dans le développement de nouveaux médicaments antimuscariniques et comme étalon de référence dans les études pharmacologiques
5. Mécanisme d'action
La telenzépine dihydrochlorure exerce ses effets en se liant sélectivement aux récepteurs muscariniques M1. Cette liaison inhibe l'action de l'acétylcholine, un neurotransmetteur responsable de la stimulation de la sécrétion d'acide gastrique. En bloquant ces récepteurs, la telenzépine dihydrochlorure réduit efficacement la production d'acide gastrique, apportant un soulagement des ulcères peptiques . Les cibles moléculaires comprennent les récepteurs muscariniques M1 situés dans les glandes gastriques et les glandes salivaires .
Composés similaires :
Pirénzépine : Un autre antagoniste des récepteurs muscariniques M1 utilisé pour traiter les ulcères peptiques.
Atropine : Un antagoniste muscarinique non sélectif avec des applications plus larges, mais moins de sélectivité pour les récepteurs M1.
Unicité : La forte sélectivité et la puissance de la telenzépine dihydrochlorure pour les récepteurs muscariniques M1 la rendent unique parmi les agents antimuscariniques. Sa capacité à cibler spécifiquement les récepteurs M1 avec des effets minimes sur les autres sous-types muscariniques offre un avantage thérapeutique dans le traitement des ulcères peptiques avec moins d'effets secondaires .
Comparaison Avec Des Composés Similaires
Pirenzepine: Another muscarinic M1 receptor antagonist used to treat peptic ulcers.
Atropine: A non-selective muscarinic antagonist with broader applications but less selectivity towards M1 receptors.
Uniqueness: Telenzepine dihydrochloride’s high selectivity and potency towards the muscarinic M1 receptors make it unique among antimuscarinic agents. Its ability to specifically target M1 receptors with minimal effects on other muscarinic subtypes provides a therapeutic advantage in treating peptic ulcers with fewer side effects .
Activité Biologique
Telenzepine dihydrochloride is a selective muscarinic M1 receptor antagonist, primarily recognized for its ability to inhibit gastric acid secretion. This article delves into the compound's biological activity, its pharmacological implications, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₁₉H₂₂N₄O₂S·2HCl
- Molecular Weight : Approximately 443.39 g/mol
- Inhibition Constant (K_i) : 0.94 nM for M1 receptors .
Telenzepine selectively targets the M1 muscarinic receptors, blocking acetylcholine's action, which leads to a significant reduction in gastric acid secretion. Its selectivity for the M1 subtype over other muscarinic receptors (M2-M5) allows for therapeutic applications with potentially fewer side effects compared to non-selective antagonists .
Inhibition of Gastric Acid Secretion
Telenzepine has demonstrated a potent ability to inhibit gastric acid secretion in various studies. A double-blind placebo-controlled study showed that telenzepine significantly reduced peptone-stimulated gastric acid secretion in healthy subjects. The results indicated a dose-dependent response:
Dosage (mg) | Acid Secretion (mmol H+/3 h) | Percentage Inhibition (%) |
---|---|---|
Placebo | 58 ± 6 | - |
2 | 31 ± 5 | 48 |
3 | 23 ± 5 | 61 |
5 | 21 ± 4 | 64 |
Pirenzepine | 37 ± 8 | 37 |
This table highlights telenzepine's superior efficacy compared to pirenzepine, establishing it as a more potent inhibitor of gastric acid secretion .
Neurological Implications
Recent studies have explored telenzepine's effects on neurological conditions, particularly its role in alleviating motor deficits in Parkinson's disease models. Telenzepine was shown to block postsynaptic M1 receptors in striatal cholinergic interneurons, leading to improved motor function in mice with induced lesions .
Case Studies
Study on Motor Deficits in Parkinson's Disease :
In an experimental model using mice with 6-OHDA lesions, telenzepine administration resulted in significant improvements in akinesia and bradykinesia. The antagonistic effects on M1 receptors were crucial for these outcomes, demonstrating the compound's potential as a therapeutic agent for Parkinson's disease .
Gastric Acid Secretion Study :
A clinical trial involving ten male subjects found that telenzepine significantly inhibited gastric acid secretion compared to placebo and pirenzepine. The findings support its use as a targeted treatment for conditions like peptic ulcers where acid reduction is beneficial .
Comparative Analysis with Other Antagonists
Telenzepine's selectivity and potency can be contrasted with other muscarinic antagonists:
Compound | K_i (nM) | Selectivity |
---|---|---|
Telenzepine | 0.94 | High for M1 |
Pirenzepine | ~25 | Moderate for M1 |
Tropicamide | Variable | Varies by subtype |
This comparison underscores telenzepine's unique position as a highly selective M1 antagonist, making it particularly useful in pharmacological research and clinical applications .
Propriétés
IUPAC Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJFSQQHGPLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423564 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147416-96-4 | |
Record name | Telenzepine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?
A: The observed signal duplication in the 1H NMR spectrum of this compound upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.
Q2: Why is the study of atropisomerism in this compound important from a pharmaceutical perspective?
A: this compound is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of this compound, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.